Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]
Description
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] (CAS: 855600-01-0) is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a dimethylaminocarbonyl substituent at position 2 of the cyclohexane ring. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. The structural uniqueness arises from the presence of the dimethylamino group, which introduces basicity and steric bulk, influencing its physicochemical and biological properties. The compound’s InChI key is UNMKFRRWSPORFR-UHFFFAOYSA-N, and its SMILES notation is C1(C(O)=O)CCCCC1C(N(C)C)=O .
Properties
IUPAC Name |
2-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKFRRWSPORFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticoagulant Properties
One of the prominent applications of cyclohexanecarboxylic acid derivatives is their use as anticoagulants. Research indicates that certain isomers of this compound exhibit inhibitory effects on activated blood coagulation factor X (FXa), making them potential candidates for preventing and treating thrombotic diseases such as myocardial infarction and deep vein thrombosis . The development of pharmaceutical compositions containing these compounds is aimed at providing effective treatments for various cardiovascular conditions.
1.2 Metabolic Disorders
Another significant application involves the modulation of metabolic pathways. Compounds derived from cyclohexanecarboxylic acid have been explored for their potential to treat metabolic diseases, including type II diabetes and obesity. These compounds act as agonists or partial agonists of GPR43, a receptor implicated in metabolic regulation . This suggests a dual role in both managing blood glucose levels and influencing lipid metabolism.
Mechanistic Studies
2.1 Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions between cyclohexanecarboxylic acid derivatives and various biological targets. For instance, studies involving metabotropic glutamate receptors have demonstrated how structural modifications to the cyclohexane ring can influence receptor activity and selectivity . These insights are crucial for designing more effective drugs with specific therapeutic targets.
Case Studies
Mechanism of Action
The mechanism by which cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Dimethylaminocarbonyl Group (Target Compound): Introduces moderate basicity (pKa ~8–9 for dimethylamine derivatives) and steric hindrance, enhancing solubility in polar solvents compared to non-polar analogs .
- Halogenated Derivatives (e.g., 2,4-Difluorophenyl) : Fluorine atoms increase electronegativity and metabolic stability, raising boiling points and densities due to stronger intermolecular forces (e.g., 480.9°C vs. ~200°C for the target compound) .
Biological Activity
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] (commonly referred to as dimethylaminocyclohexanecarboxylic acid), is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is characterized by a cyclohexane ring with a carboxylic acid group and a dimethylamino carbonyl substituent. Its molecular formula is .
Research indicates that compounds similar to dimethylaminocyclohexanecarboxylic acid exhibit significant biological activity through various mechanisms:
- Topoisomerase Inhibition : Studies have shown that related compounds can inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription. For instance, N-[2-(dimethylamino)ethyl] acridine-4-carboxamide (DACA), a structural analog, demonstrated dual topoisomerase specificity, preferentially poisoning topoisomerase II at lower concentrations while inhibiting topoisomerase I at higher concentrations .
- Cytotoxic Effects : The cytotoxicity of these compounds has been evaluated in various cancer cell lines. DACA showed biphasic responses in survival assays with H460 human lung carcinoma cells, indicating that both low and high concentrations can lead to self-inhibition of cytotoxicity . This suggests that cyclohexanecarboxylic acid derivatives may also exhibit similar effects.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to possess anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Topoisomerase Inhibition | Inhibition of DNA replication | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies and Research Findings
- Cancer Therapy : A study investigated the effects of dimethylaminocyclohexanecarboxylic acid on various cancer models. The compound was found to significantly reduce cell viability in breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Cardiovascular Research : Another area of research explored the compound's effects on cardiac fibrosis. The findings indicated that it could mitigate fibrotic changes in cardiac tissues, possibly offering protective effects against heart diseases .
- Neuroprotective Effects : Preliminary studies have suggested that cyclohexanecarboxylic acid derivatives may also exhibit neuroprotective properties by reducing oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases.
Preparation Methods
Halogenation-Acylation Sequence
A foundational approach involves the halogenation of cyclohexanecarboxylic acid derivatives followed by acylation. As detailed in patent WO2013007712A1, the process begins with the reaction of a cyclohexanecarboxylic acid derivative (e.g., 1-(2-ethyl-butyl)-cyclohexanecarbonitrile) with halogenating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of trialkylamines (e.g., triethylamine). The halogenation step converts the carboxylic acid into an acyl chloride intermediate, which is highly reactive toward nucleophiles.
Subsequent acylation with dimethylamine introduces the dimethylcarbamoyl group. For example, treating the acyl chloride with dimethylamine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at 230°C for 7 hours yields the target compound. This method achieves yields exceeding 85% when optimized, as demonstrated in industrial-scale reactions using continuous flow reactors.
Key Reaction Parameters:
| Parameter | Conditions |
|---|---|
| Halogenating Agent | PCl₅, SOCl₂ |
| Base | Triethylamine |
| Temperature | 230°C |
| Solvent | DMSO |
| Yield | 85–93.9% |
Catalytic Cross-Coupling Strategies
Photoredox-Nickel Dual Catalysis
Recent advances in photoredox catalysis enable the direct coupling of carboxylic acids with vinyl halides, as reported in a Princeton University study. This method employs iridium-based photocatalysts (e.g., Ir[dF(Me)ppy]₂(dtbbpy)PF₆) and nickel catalysts (e.g., NiCl₂·glyme) to facilitate decarboxylative cross-coupling. For cyclohexanecarboxylic acid derivatives, the reaction proceeds via single-electron transfer (SET) mechanisms, generating alkyl radicals that couple with vinyl halides.
A representative procedure involves:
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Combining tetrahydrofuran-2-carboxylic acid (1.6 equiv) with (E)-1-iodooct-1-ene (1.0 equiv) in DMSO.
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Adding DBU (1.6 equiv) as a base and irradiating with visible light.
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Purifying the product via flash column chromatography.
This method achieves moderate yields (77–85%) and excels in stereoselectivity, preserving the E-configuration of vinyl substrates.
Optimization Insights:
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Catalyst Loading : 0.01–0.02 equiv of Ir and Ni catalysts balance cost and efficiency.
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Solvent Choice : DMSO enhances radical stability and reaction rates.
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Temperature : Ambient conditions suffice due to photoredox activation.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial production prioritizes scalability and safety. Patent WO2013007712A1 describes a continuous flow process where cyclohexanecarboxylic acid derivatives undergo halogenation in a Hastelloy C22 autoclave at 250°C under vigorous stirring. The reaction mass is then quenched with hydrochloric acid (25%) and extracted with heptane. Automated phase separation and azeotropic drying minimize human intervention, achieving a throughput of 738 mmol per batch with 97.7% purity.
Comparative Analysis of Methods
| Method | Yield | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Acylation | 93.9% | High | Low | Moderate |
| Photoredox-Nickel | 77–85% | Moderate | High | High |
| Continuous Flow | 97.7% | Very High | Low | Low |
The halogenation-acylation route remains the gold standard for high-volume production, while photoredox catalysis offers superior control over stereochemistry for research applications. Continuous flow synthesis bridges these advantages, though initial capital costs are significant.
Q & A
Q. How can this compound serve as a precursor for synthesizing bioactive derivatives (e.g., peptidomimetics or kinase inhibitors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
